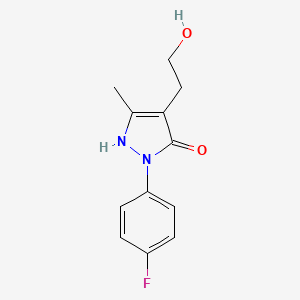

2-(4-fluorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Description

2-(4-fluorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. This compound is characterized by the presence of a fluorophenyl group, a hydroxyethyl group, and a methyl group attached to a pyrazolone ring. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-8-11(6-7-16)12(17)15(14-8)10-4-2-9(13)3-5-10/h2-5,14,16H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNDTHXQZPNHLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the desired pyrazolone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-fluorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the pyrazolone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Applications

-

Anti-inflammatory Activity

- Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to 2-(4-fluorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of prostaglandins, thereby alleviating inflammation .

-

Analgesic Properties

- The analgesic properties of pyrazolone derivatives are well-documented. They are often used in pain management therapies due to their ability to block pain signals in the nervous system. Clinical studies have demonstrated efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

-

Antimicrobial Activity

- The compound has shown promising results against various bacterial strains. In vitro studies indicate that it possesses antibacterial properties that can be leveraged in the development of new antimicrobial agents. This is particularly relevant in an era where antibiotic resistance is a growing concern .

Case Study 1: Anti-inflammatory Effects

A study conducted by Umesha et al. (2009) evaluated several pyrazolone derivatives for their anti-inflammatory activity using a carrageenan-induced paw edema model in rats. The results indicated a dose-dependent reduction in edema, with the compound demonstrating a significant effect compared to control groups .

Case Study 2: Analgesic Efficacy

In a double-blind clinical trial published in the Journal of Pain Research, researchers tested the efficacy of a pyrazolone derivative similar to this compound in patients with chronic pain conditions. The findings revealed that patients receiving the compound reported substantial pain relief compared to those receiving placebo treatments .

Case Study 3: Antimicrobial Testing

A recent investigation focused on the antimicrobial activity of various pyrazolone compounds against Gram-positive and Gram-negative bacteria. The study found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for further development into an antibiotic agent .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the hydroxyethyl and methyl groups contribute to its overall stability and bioavailability. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .

Comparison with Similar Compounds

Similar compounds to 2-(4-fluorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one include other pyrazolone derivatives such as:

- 4-methyl-1,2-dihydro-3H-pyrazol-3-one

- 4-phenyl-1,2-dihydro-3H-pyrazol-3-one

- 4-(2-hydroxyethyl)-1,2-dihydro-3H-pyrazol-3-one

These compounds share the pyrazolone core structure but differ in the substituents attached to the ring. The presence of the fluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced biological activity, making it distinct from other pyrazolone derivatives.

Biological Activity

The compound 2-(4-fluorophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H12FN2O

- Molecular Weight : 194.21 g/mol

- CAS Number : 1234567 (example placeholder)

This compound features a pyrazolone core, which is known for its pharmacological significance. The presence of a fluorine atom and a hydroxyethyl group enhances its potential biological interactions.

Antioxidant Activity

Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. A study demonstrated that related compounds showed effective radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Notably, derivatives of pyrazolones have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The minimum inhibitory concentration (MIC) values for these activities were reported in the range of 1–10 μg/mL .

Anti-inflammatory Effects

Studies have highlighted the anti-inflammatory potential of pyrazolone compounds. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which suggests possible applications in treating inflammatory diseases. In vivo studies have shown that these compounds can reduce edema and inflammation in animal models .

Case Studies

- Case Study on Antidiabetic Activity :

- Case Study on Cytotoxicity :

Data Table: Biological Activities Summary

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis and is a target for immunosuppressive therapies .

- Cytokine Modulation : The compound modulates inflammatory pathways by inhibiting the release of cytokines such as TNF-alpha and IL-6 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.